molecular formula C26H32N6O3S B4304869 2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-HEXANOYLPIPERAZIN-1-YL)ETHYL]-4-METHYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE

2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-HEXANOYLPIPERAZIN-1-YL)ETHYL]-4-METHYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE

Cat. No.: B4304869
M. Wt: 508.6 g/mol
InChI Key: PWDYNBQZRITTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-HEXANOYLPIPERAZIN-1-YL)ETHYL]-4-METHYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE is a complex organic compound that features a benzothiazole moiety, a piperazine ring, and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-HEXANOYLPIPERAZIN-1-YL)ETHYL]-4-METHYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazolopyridine intermediates, followed by their coupling under specific conditions. Common reagents used include halogenating agents, coupling catalysts, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-HEXANOYLPIPERAZIN-1-YL)ETHYL]-4-METHYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-HEXANOYLPIPERAZIN-1-YL)ETHYL]-4-METHYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-HEXANOYLPIPERAZIN-1-YL)ETHYL]-4-METHYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-HEXANOYLPIPERAZIN-1-YL)ETHYL]-4-METHYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzothiazole, piperazine, and pyrazolopyridine moieties makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[2-(4-hexanoylpiperazin-1-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N6O3S/c1-3-4-5-10-22(33)30-14-11-29(12-15-30)13-16-31-18(2)24-20(17-23(31)34)28-32(25(24)35)26-27-19-8-6-7-9-21(19)36-26/h6-9,17,28H,3-5,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDYNBQZRITTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N1CCN(CC1)CCN2C(=C3C(=CC2=O)NN(C3=O)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-HEXANOYLPIPERAZIN-1-YL)ETHYL]-4-METHYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE
Reactant of Route 2
Reactant of Route 2
2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-HEXANOYLPIPERAZIN-1-YL)ETHYL]-4-METHYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE
Reactant of Route 3
Reactant of Route 3
2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-HEXANOYLPIPERAZIN-1-YL)ETHYL]-4-METHYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE
Reactant of Route 4
Reactant of Route 4
2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-HEXANOYLPIPERAZIN-1-YL)ETHYL]-4-METHYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-HEXANOYLPIPERAZIN-1-YL)ETHYL]-4-METHYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE
Reactant of Route 6
Reactant of Route 6
2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-HEXANOYLPIPERAZIN-1-YL)ETHYL]-4-METHYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE

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